molecular formula C2BF3NaO2 B14559387 CID 23682253

CID 23682253

Cat. No.: B14559387
M. Wt: 146.82 g/mol
InChI Key: TXWMSJCQYGMAHS-UHFFFAOYSA-N
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Description

Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) is a chemical compound that has garnered interest in various scientific fields due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) typically involves the reaction of sodium borohydride with trifluoroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

NaBH4+CF3COOHNaBH3(CF3COO)+H2\text{NaBH}_4 + \text{CF}_3\text{COOH} \rightarrow \text{NaBH}_3(\text{CF}_3\text{COO}) + \text{H}_2 NaBH4​+CF3​COOH→NaBH3​(CF3​COO)+H2​

The reaction is usually conducted at room temperature, and the product is isolated through filtration and drying under vacuum.

Industrial Production Methods

Industrial production of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form borate esters.

    Reduction: It acts as a reducing agent in certain organic reactions.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with sodium trihydrido(trifluoroacetato-kappaO)borate(1-) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield borate esters, while reduction reactions can produce boron hydrides.

Scientific Research Applications

Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential use in biological imaging and as a boron delivery agent in boron neutron capture therapy (BNCT).

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of sodium trihydrido(trifluoroacetato-kappaO)borate(1-) involves its interaction with molecular targets through its boron and trifluoroacetate groups. The compound can form stable complexes with various biomolecules, which can alter their function and activity. In BNCT, the boron atoms in the compound capture neutrons, leading to the release of high-energy particles that can destroy cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sodium trifluoroacetate: Similar in structure but lacks the boron and hydrogen components.

    Sodium borohydride: Contains boron and hydrogen but does not have the trifluoroacetate group.

    Potassium organotrifluoroborates: Similar in having boron and trifluoromethyl groups but differ in their cation and specific structure.

Uniqueness

Sodium trihydrido(trifluoroacetato-kappaO)borate(1-) is unique due to its combination of boron, hydrogen, and trifluoroacetate groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and form stable complexes with biomolecules makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C2BF3NaO2

Molecular Weight

146.82 g/mol

InChI

InChI=1S/C2BF3O2.Na/c3-8-1(7)2(4,5)6;/q-1;+1

InChI Key

TXWMSJCQYGMAHS-UHFFFAOYSA-N

Canonical SMILES

[B-]OC(=O)C(F)(F)F.[Na+]

Origin of Product

United States

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